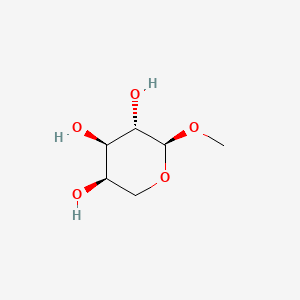

.alpha.-D-Arabinopyranoside, methyl

Description

Contextualization within Carbohydrate Chemistry Research

In the vast field of carbohydrate chemistry, simple methyl glycosides are indispensable research tools. Analogous compounds, such as methyl α-D-glucopyranoside and methyl α-D-mannopyranoside, are widely used to probe the intricacies of carbohydrate structure, function, and interaction. nih.govsigmaaldrich.com For instance, methyl α-D-glucopyranoside serves as a non-metabolizable analog of glucose, enabling the study of glucose transport systems and the inhibition of lectin-conjugate binding. nih.gov Similarly, methyl glycosides are often used as starting materials in the synthesis of complex oligosaccharides and glycoconjugates. sigmaaldrich.com

Within this context, Methyl α-D-arabinopyranoside provides a specific lens through which to examine the properties of pentopyranosides. Arabinose is a key component of various biopolymers, including hemicelluloses (like arabinoxylans) and pectins, making the study of its fundamental derivatives crucial for understanding plant biology and for applications in biotechnology and material science. Methyl α-D-arabinopyranoside, with its defined anomeric configuration, offers a simplified, yet representative, structure for investigating the inherent chemical and physical properties of the arabinopyranose ring system.

Historical Development of Arabinopyranoside Studies

The study of arabinose and its derivatives has a rich history driven by their natural abundance and burgeoning therapeutic interest. While early work focused on the isolation and characterization of arabinose from natural sources, the mid-20th century saw significant advances in the chemical synthesis of its derivatives. A notable milestone in the study of arabinopyranosides was the reported preparation and isolation of isomers of methyl 4-O-methyl-L-arabinopyranoside and the D-arabinopyranoside counterpart in 1962. cdnsciencepub.com

Significance of Methyl α-D-Arabinopyranoside as a Model System and Chemical Building Block

The utility of Methyl α-D-arabinopyranoside in modern research is twofold: it serves as an excellent model system for fundamental physicochemical studies and as a versatile chemical scaffold for synthesis.

As a model system , its relatively rigid pyranose ring and fixed α-anomeric methyl group make it an ideal substrate for studying conformational equilibria. Research combining Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations on methyl α-L-arabinopyranosides (the enantiomer of the D-form, which exhibits analogous conformational behavior) has provided deep insights into the factors governing ring conformation. rsc.orgrsc.org These studies have shown that the equilibrium between the two primary chair conformations (¹C₄ and ⁴C₁) is influenced by a delicate interplay of intramolecular hydrogen bonding, stereoelectronic effects (such as the anomeric effect), and solvent interactions. rsc.orgrsc.org The simplicity of the methyl glycoside allows for the clear observation and interpretation of these subtle effects, which are foundational to understanding the structure and function of more complex carbohydrates.

As a chemical building block , Methyl α-D-arabinopyranoside possesses three free hydroxyl groups at positions C-2, C-3, and C-4. These hydroxyl groups can be selectively protected and modified, providing a strategic entry point for the synthesis of a wide array of more complex molecules. It is used as a precursor for creating specific arabinose-containing oligosaccharides, glycoconjugates, and various labeled or modified derivatives needed for biochemical and enzymatic studies. rsc.org

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₅ | chemspider.com |

| Molecular Weight | 164.16 g/mol | nih.gov |

| CAS Number | 3867-83-2 | chemspider.com |

| Appearance | White Crystalline Solid | synthose.com |

| Solubility | Soluble in Water, DMSO, Methanol (B129727) | synthose.com |

Overview of Current Research Trajectories and Challenges

Current research involving arabinose-containing compounds is heavily skewed towards the synthesis of nucleoside analogues, such as Ara-A (Vidarabine) and Ara-C (Cytarabine), owing to their potent antiviral and anticancer properties. nih.gov A major trajectory in this area is the shift from traditional, often lengthy and low-yielding chemical syntheses to more efficient and environmentally benign biocatalytic and chemo-enzymatic methods. nih.gov

Within this landscape, Methyl α-D-arabinopyranoside continues to play a background but essential role. It is used to study arabinose-binding proteins and enzymes that are part of these new synthetic pathways. Furthermore, fundamental studies on its conformation and interactions continue to inform the design of arabinose-based inhibitors and substrates, contributing indirectly to the major research thrust in medicinal chemistry. The ongoing challenge is to better translate the fundamental understanding gained from model systems like Methyl α-D-arabinopyranoside into the rational design of more effective catalysts and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-ZXXMMSQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308524 | |

| Record name | Methyl α-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3867-83-2 | |

| Record name | Methyl α-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3867-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Methyl α D Arabinopyranoside

Classical Glycosylation Approaches for Arabinopyranosides

Fischer Glycosylation and its Adaptations

The Fischer glycosylation, a cornerstone of carbohydrate chemistry, provides a direct route to methyl glycosides by reacting a monosaccharide with an alcohol in the presence of an acid catalyst. researchgate.net In the case of D-arabinose, treatment with methanol (B129727) and an acid catalyst, such as hydrochloric acid or a solid acid catalyst like H2SO4-silica, yields a mixture of methyl arabinopyranosides and arabinofuranosides, with the α-anomer often being a major product in the pyranoside fraction. researchgate.net The reaction proceeds through an equilibrium, and the composition of the product mixture is influenced by reaction time, temperature, and the nature of the catalyst. researchgate.net

Adaptations of the classical Fischer glycosylation have been developed to improve yields and selectivity. The use of milder and more environmentally friendly catalysts, such as bismuth(III) nitrate, has been shown to effectively catalyze the glycosylation of unprotected sugars like D-arabinose, leading to good yields and high α-selectivity. researchgate.net

The Kiliani-Fischer synthesis, while primarily a chain-elongation method, is relevant as it can be used to synthesize glucose and mannose from arabinose. libretexts.orgwikipedia.orgchemistrysteps.com This process involves the addition of a cyanide ion to the carbonyl group of arabinose, followed by hydrolysis and reduction to yield a mixture of the C2-epimeric hexoses. wikipedia.orgchemistrysteps.com

Koenigs-Knorr and Helferich Methodologies

The Koenigs-Knorr reaction is a widely used method for the stereoselective synthesis of glycosides. wikipedia.orgmdpi.com It involves the reaction of a glycosyl halide, typically a bromide or chloride, with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. wikipedia.orgmdpi.com For the synthesis of methyl α-D-arabinopyranoside, a suitably protected D-arabinopyranosyl halide would be reacted with methanol. The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position. wikipedia.org A participating group, such as an acetyl or benzoyl group, at C-2 typically leads to the formation of a 1,2-trans-glycoside due to anchimeric assistance. wikipedia.org To obtain the α-anomer (1,2-cis for arabinose), a non-participating group at C-2, like a benzyl (B1604629) ether, is generally required.

The Helferich modification of the Koenigs-Knorr reaction employs mercury salts, such as mercuric bromide/mercuric oxide or mercuric cyanide, as promoters. wikipedia.org This method has also been successfully applied to the synthesis of various glycosides.

Modern Stereoselective and Regioselective Synthesis

Anomeric Control in Glycosidation Reactions

Achieving high stereoselectivity at the anomeric center is a central challenge in glycosylation chemistry. nih.gov The formation of the α-glycosidic linkage in methyl α-D-arabinopyranoside is influenced by several factors, including the anomeric effect, the nature of the glycosyl donor and acceptor, the promoter system, and the protecting groups on the carbohydrate. nih.govwikipedia.org

The anomeric effect thermodynamically favors the axial α-anomer in pyranose systems. wikipedia.org However, kinetic control often dictates the stereochemical outcome. Modern glycosylation methods employ a variety of strategies to control anomeric selectivity. These include the use of specific glycosyl donors with tailored leaving groups and the strategic placement of protecting groups that can influence the reactivity and stereochemical course of the reaction. nih.gov For instance, the "arm-disarm" strategy, where electron-donating protecting groups "arm" the glycosyl donor for reaction and electron-withdrawing groups "disarm" it, allows for fine-tuning of reactivity. nih.gov

Selective Functionalization at Hydroxyl Positions

The selective functionalization of the hydroxyl groups of methyl α-D-arabinopyranoside is crucial for the synthesis of complex oligosaccharides and glycoconjugates. researchgate.net Due to the similar reactivity of the secondary hydroxyl groups at C-2, C-3, and C-4, regioselective protection and deprotection strategies are essential.

Various protecting groups, such as benzyl ethers, acetals, and silyl (B83357) ethers, are employed to temporarily block specific hydroxyl groups while others are being chemically modified. researchgate.netlibretexts.org For example, the formation of a 2,3-O-isopropylidene acetal (B89532) can allow for the selective functionalization of the C-4 hydroxyl group. Subsequent removal of the acetal group then allows for further modifications at the C-2 and C-3 positions. researchgate.net

Regioselective acylation, for instance, can be achieved using enzymatic or chemical methods. rsc.org Lipases can catalyze the selective acylation of the primary hydroxyl group in related methyl pyranosides. rsc.org Chemical methods, such as the use of specific activating agents like bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl), have also been developed for the regioselective acylation of methyl pyranosides. rsc.org Furthermore, transglycosylation reactions provide a versatile approach for introducing various aglycons at the anomeric position, allowing for the synthesis of spacer-equipped arabinopyranosides. nih.gov

Green Chemistry Principles in Arabinopyranoside Synthesis

The principles of green chemistry are increasingly being applied to carbohydrate synthesis to minimize environmental impact. numberanalytics.comacs.orgrsc.org This involves the use of renewable starting materials, environmentally benign solvents, and catalytic methods to reduce waste and energy consumption. numberanalytics.comslideshare.netbohrium.com

In the context of methyl α-D-arabinopyranoside synthesis, green chemistry approaches include:

Use of Renewable Feedstocks: Arabinose itself is a renewable feedstock derived from biomass. rsc.org

Green Solvents: The use of ionic liquids or supercritical fluids as alternative reaction media can reduce the reliance on volatile organic solvents. slideshare.netbohrium.com

Catalytic Methods: Employing recyclable solid acid catalysts for Fischer glycosylation or developing catalytic versions of other glycosylation reactions can minimize waste. researchgate.net

Enzymatic Synthesis: Glycosyltransferases and glycosidases can be used for the stereospecific and regioselective synthesis of glycosides under mild, aqueous conditions, offering a green alternative to traditional chemical methods. mdpi.com

The development of these green methodologies is crucial for the sustainable production of methyl α-D-arabinopyranoside and other carbohydrate-based compounds. numberanalytics.comacs.org

Protecting Group Strategies and Deprotection Methodologies

The selective modification of the multiple hydroxyl groups in methyl α-D-arabinopyranoside necessitates the use of carefully planned protecting group strategies. These strategies are fundamental to achieving regioselectivity and stereoselectivity in multi-step syntheses.

Orthogonal Protection Schemes in Multi-Step Synthesis

Orthogonal protection is a powerful strategy in carbohydrate chemistry that allows for the selective deprotection of one type of protecting group in the presence of others. rsc.org This is crucial for the sequential and regioselective functionalization of the sugar backbone. In the context of methyl α-D-arabinopyranoside, the choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.

Commonly employed protecting groups for the hydroxyl functions of arabinopyranosides include benzyl (Bn) ethers, silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS; triisopropylsilyl, TIPS), and acyl groups (e.g., acetyl, Ac; benzoyl, Bz). Benzyl ethers are typically stable under a wide range of conditions but can be removed by hydrogenolysis. Silyl ethers offer tunable lability, with their removal being effected by fluoride (B91410) reagents. Acyl groups are readily cleaved under basic conditions, such as Zemplén deacetylation.

A well-designed orthogonal protection scheme enables the synthesis of complex oligosaccharides containing arabinose residues. For instance, in the synthesis of mycobacterial arabinomannan fragments, an orthogonal protection strategy was developed to allow for the selective removal of a protecting group at a specific hydroxyl position, followed by glycosylation. researchgate.netnih.gov This often involves a combination of persistent protecting groups, such as benzyl ethers, and temporary protecting groups, like acyl or silyl ethers, to unmask specific hydroxyl groups for subsequent reactions.

The following table provides an overview of common protecting groups used in arabinopyranoside synthesis and their orthogonal deprotection conditions.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF |

| Acetyl | Ac | Acetic anhydride, Pyridine (B92270) | NaOMe, MeOH |

| Benzoyl | Bz | Benzoyl chloride, Pyridine | NaOMe, MeOH |

Stereoselective Acylation and Alkylation

The regioselective and stereoselective acylation and alkylation of the hydroxyl groups of methyl α-D-arabinopyranoside are pivotal for the synthesis of its derivatives. The differential reactivity of the hydroxyl groups (primary vs. secondary, equatorial vs. axial) can be exploited to achieve selective functionalization.

Direct acylation of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside has been shown to be regioselective, primarily at the most reactive primary hydroxyl group. rsc.orgscilit.comresearchgate.net While specific studies on the direct, comprehensive regioselective acylation of methyl α-D-arabinopyranoside are less common, similar principles of reactivity apply. The primary hydroxyl group (C5-OH is part of the pyranose ring) is generally the most accessible for acylation. Distinguishing between the secondary hydroxyls at C2, C3, and C4 can be more challenging and often requires specific reagents or catalytic systems. For instance, enzymatic catalysis with lipases has been employed for the regioselective acylation of sugars, offering an alternative to traditional chemical methods. scilit.com

Stereoselective alkylation, particularly benzylation, is a common step in carbohydrate synthesis to protect hydroxyl groups. The regiospecific benzylation of methyl α-D-xylopyranoside, a structurally related pentopyranoside, has been shown to yield specific di-O-benzyl derivatives. researchgate.net The formation of specific isomers is influenced by reaction conditions, including the base and solvent used.

Synthesis of Structural Analogs and Derivatives of Methyl α-D-Arabinopyranoside

The synthesis of structural analogs of methyl α-D-arabinopyranoside, such as amino and deoxy derivatives, is crucial for probing structure-activity relationships of arabinose-containing glycans and for developing potential therapeutic agents.

Preparation of Amino- and Deoxy-Arabinopyranoside Derivatives

The introduction of amino and deoxy functionalities at specific positions of the arabinopyranoside ring transforms its chemical and biological properties. The synthesis of these derivatives often starts from a suitably protected methyl α-D-arabinopyranoside or a related sugar.

A common strategy for synthesizing amino sugars involves the nucleophilic displacement of a good leaving group, such as a triflate or tosylate, with an azide (B81097) anion, followed by reduction to the amine. For example, the synthesis of methyl 4-amino-4-deoxy-α-L-arabinopyranoside has been achieved from a 4-azido precursor. nih.gov It is noteworthy that convenient methods for the synthesis of methyl 2-amino-2-deoxy-D-arabinopyranosides are reportedly not well-established.

Deoxy sugars can be prepared through various methods, including the radical-mediated deoxygenation of a thiocarbonyl derivative (Barton-McCombie deoxygenation) or the reduction of a halide or sulfonate ester. The synthesis of methyl 2-deoxy-D-arabinopyranoside has been reported and this compound serves as a building block for more complex structures. researchgate.net

The following table summarizes some key synthetic transformations for preparing amino and deoxy derivatives of arabinopyranosides.

| Derivative | Precursor | Key Reagents | Reference |

| Methyl 4-amino-4-deoxy-α-L-arabinopyranoside | Methyl 4-azido-4-deoxy-α-L-arabinopyranoside | H₂, Pd/C | nih.gov |

| Methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside | Corresponding benzylcarbamate | H₂, Pd/C | nih.gov |

Glycosyl Donor and Acceptor Synthesis for Complex Oligosaccharides

In the synthesis of complex oligosaccharides, monosaccharide units are sequentially coupled using glycosyl donors and glycosyl acceptors. Methyl α-D-arabinopyranoside derivatives can be strategically functionalized to serve as either a donor or an acceptor.

To function as a glycosyl acceptor , one or more hydroxyl groups of methyl α-D-arabinopyranoside are left unprotected, while the others are masked with persistent protecting groups. For example, a selectively protected methyl α-D-arabinopyranoside with a free hydroxyl at a specific position can react with an activated glycosyl donor to form a disaccharide. In the synthesis of xyloglucan-related oligosaccharides, derivatives of methyl D-xylopyranoside, which is stereochemically related to arabinopyranoside, have been used as acceptors. nih.gov

To act as a glycosyl donor , the anomeric position of the arabinopyranoside must be activated. This is typically achieved by converting the anomeric hydroxyl group into a good leaving group, such as a halide (e.g., bromide or chloride), a trichloroacetimidate, or a thioglycoside. The remaining hydroxyl groups are protected. These activated arabinosyl donors can then be coupled with a glycosyl acceptor to form a new glycosidic linkage.

Isomerization and Ring Contraction/Expansion Strategies

The modification of the pyranose ring structure of methyl α-D-arabinopyranoside through isomerization or ring-size alteration can lead to novel carbohydrate scaffolds with unique conformational properties and biological activities.

Isomerization can refer to the epimerization of one or more stereocenters. This can be achieved through oxidation-reduction sequences or through nucleophilic displacement reactions that proceed with inversion of configuration. The conformational equilibria of methyl α-L-arabinopyranosides have been studied, and it has been shown that the equilibrium between the ⁴C₁ and ¹C₄ conformers is influenced by the substitution pattern and the solvent. rsc.org

Ring contraction of a pyranoside to a furanoside can occur under certain acidic conditions, particularly with bulky silyl protecting groups at specific positions. researchgate.net While specific examples for methyl α-D-arabinopyranoside are not extensively documented, the general mechanism involves the formation of an oxonium ion intermediate followed by intramolecular attack by a hydroxyl group to form the five-membered ring.

Ring expansion of pyranosides to septanosides (seven-membered rings) is a less common but synthetically valuable transformation. wikipedia.org Methodologies for ring expansion often involve the rearrangement of bicyclic intermediates or the insertion of a carbon atom into the ring. wikipedia.orgnih.gov The application of these strategies to methyl α-D-arabinopyranoside would provide access to a new class of seven-membered sugar derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques in Methyl α D Arabinopyranoside Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone in the structural analysis of methyl α-D-arabinopyranoside, enabling detailed investigation of its configuration and conformational dynamics.

Application of Advanced 1D and 2D NMR Experiments for Configuration and Conformation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the stereochemistry and preferred solution-state conformation of methyl α-D-arabinopyranoside. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide initial information on the chemical environment of each atom. For instance, a study on methyl 3-azido-2,3-dideoxy-α-D-arabino-hexopyranoside, a related derivative, utilized high-resolution ¹H and ¹³C NMR to confirm its structure and that it adopts a ⁴C₁ conformation. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space correlations between nuclei. These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly vital for conformational analysis, as they provide information on the spatial proximity of protons, allowing for the determination of the pyranose ring's chair or boat conformation and the orientation of the methyl glycoside. Research on acetylated methyl α- and β-D-xylopyranosides, structurally similar to arabinopyranosides, has demonstrated that the α-anomers predominantly exist in a ¹C₄ chair conformation. researchgate.net

| Experiment | Information Provided | Application in Methyl α-D-Arabinopyranoside Analysis |

|---|---|---|

| COSY | ¹H-¹H scalar coupling correlations | Identifies neighboring protons in the pyranose ring and the methyl group. |

| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes connectivity across the glycosidic bond and between non-adjacent carbons. |

| NOESY/ROESY | Through-space ¹H-¹H correlations (NOE) | Determines the spatial orientation of substituents and the ring conformation. |

Isotopic Labeling Strategies in NMR Studies

To enhance NMR sensitivity and resolve spectral overlap, especially in more complex systems or when studying interactions with other molecules, isotopic labeling strategies are employed. nih.govnih.gov The introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be highly effective. nih.govnih.govresearchgate.net For methyl α-D-arabinopyranoside, selective ¹³C-labeling of the methyl group or specific positions on the pyranose ring can simplify spectra and provide specific probes for relaxation and dynamic studies. nih.gov Perdeuteration, the substitution of most protons with deuterium, coupled with the specific introduction of ¹H,¹³C-labeled methyl groups, is a powerful technique to reduce spectral complexity and relaxation rates, which is particularly beneficial for studying larger molecules or molecular complexes involving the arabinopyranoside. nih.govnih.gov

Dynamics and Relaxation Studies via NMR for Conformational Analysis

NMR is a potent tool for investigating the internal motions and conformational flexibility of molecules on a wide range of timescales. unc.edunih.gov By measuring relaxation parameters such as the longitudinal (T₁) and transverse (T₂) relaxation times, and the heteronuclear Nuclear Overhauser Effect (NOE), researchers can gain insights into the dynamics of the pyranose ring and the aglycon. nih.gov These parameters are sensitive to molecular tumbling and internal motions occurring on the picosecond to nanosecond timescale. unc.edu

Deuterium-based spin relaxation methods are particularly insightful for probing the dynamics of side chains. nih.govutoronto.ca For methyl α-D-arabinopyranoside, studying the relaxation of a selectively deuterated methyl group can provide quantitative information about the rotational dynamics around the glycosidic bond. nih.gov Relaxation dispersion NMR spectroscopy can further be used to characterize slower conformational exchange processes occurring on the microsecond to millisecond timescale, revealing the presence of minor, transiently populated conformations that might be functionally important. nih.govutoronto.ca

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides complementary information to NMR by precisely determining the molecular weight and elemental composition of methyl α-D-arabinopyranoside and its derivatives, as well as elucidating their fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the unambiguous determination of the elemental formula of methyl α-D-arabinopyranoside (C₆H₁₂O₅). nih.gov Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are powerful for analyzing complex mixtures and confirming the identity of target compounds. mdpi.comcsic.es

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₅ | nih.gov |

| Monoisotopic Mass | 164.068473 g/mol | nih.gov |

Fragmentation Pathway Analysis of Arabinopyranoside Derivatives

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov In these experiments, a specific precursor ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods to generate product ions. The resulting fragmentation spectrum provides a "fingerprint" of the molecule. For arabinopyranoside derivatives, the fragmentation pathways often involve the cleavage of the glycosidic bond, leading to the loss of the methoxy (B1213986) group, and cross-ring cleavages of the pyranose ring. nist.govresearchgate.net Analysis of these fragments helps to confirm the connectivity of the molecule and can be used to distinguish between different isomers. The fragmentation patterns of derivatized arabinopyranosides, such as trimethylsilyl (B98337) (TMS) derivatives, can also provide valuable structural information. nist.gov

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) in Glycoside Analysis

Hyphenated mass spectrometry (MS) techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of glycosides like methyl α-D-arabinopyranoside. These methods offer high sensitivity and selectivity, allowing for the identification and quantification of these compounds in complex mixtures. nih.govnih.gov

GC-MS is a well-established platform for the structural analysis of polysaccharides. nih.gov However, it requires the carbohydrates to be volatile, which often involves multiple derivatization steps. nih.gov A common approach for analyzing glycosidic linkages involves permethylation, followed by acid hydrolysis to release the permethylated monosaccharides. These are then further derivatized to make them volatile for GC-MS analysis. nih.govscielo.br The resulting partially O-methylated alditol acetates (PMAAs) can be separated by GC and identified by their characteristic mass spectra, providing information about the original glycosidic linkages. scielo.br

LC-MS has emerged as a preferred method for glycoside analysis due to its ability to analyze non-volatile and thermally labile compounds directly, often with minimal derivatization. nih.govsigmaaldrich.com Ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC/QqQ-MS) operating in multiple reaction monitoring (MRM) mode offers a rapid and sensitive method for the simultaneous relative quantitation of glycosidic linkages. nih.gov This technique has been successfully applied to the analysis of oligosaccharides and polysaccharides. nih.gov

A key aspect of MS analysis is the fragmentation pattern of the molecule, which provides structural information. libretexts.orgchemguide.co.uk In the analysis of glycosides, neutral loss scans are particularly useful for identifying compounds containing a specific sugar moiety. scilit.comacs.org An energy-gradient neutral loss scan (EGNLS) can screen for major glycosides by detecting the loss of sugar units and simultaneously determine the optimal collision energy for further detailed analysis by LC-MS/MS. scilit.comacs.org For nucleotides, which share structural similarities with glycosides, fragmentation in negative-ion mode provides more structural information about the phosphate (B84403) and ribose moieties compared to positive-ion mode. nih.gov

Table 1: Comparison of GC-MS and LC-MS for Glycoside Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. |

| Sample Volatility | Requires volatile samples, often necessitating derivatization for carbohydrates. nih.gov | Suitable for non-volatile and thermally labile compounds. nih.gov |

| Derivatization | Multiple derivatization steps are often required. nih.gov | Often requires minimal or no derivatization. |

| Sensitivity | Can be less sensitive, requiring a higher amount of material. nih.gov | Generally offers high sensitivity and specificity. nih.gov |

| Applications | Common platform for polysaccharide structural analysis. nih.gov | Widely used for the analysis of natural toxins, including cardiac glycosides, and for characterizing oligosaccharides and polysaccharides. nih.govnih.gov |

X-ray Crystallography for Solid-State Structural Analysis

While a specific single crystal X-ray diffraction study for methyl α-D-arabinopyranoside was not found in the provided search results, studies on closely related derivatives offer significant insights into its likely solid-state structure. For instance, the crystal structure of methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside has been determined, confirming its structure, conformation, and configuration. researchgate.net Similarly, the synthesis and X-ray crystallographic investigation of N-(α-D-arabinopyranosyl)alkanamides have been reported, providing valuable data on the conformation of the arabinopyranose ring. nih.gov

In a study of methyl L-glycero-α-D-manno-heptopyranoside, single crystals were grown from 2-propanol, and the structure was solved, revealing an orthorhombic lattice. researchgate.net The crystal structures of methyl α-D-glucopyranoside derivatives have also been extensively studied, providing a basis for comparison. nih.gov

In the crystal structure of methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside, the packing arrangement displays a stratified structure, and the 3D structure is stabilized by medium-strength N-H···O and O-H···O hydrogen bonds. researchgate.net Similarly, in N-(α-D-arabinopyranosyl)alkanamides, the molecular assembly is characterized by anti-parallel bilayers of molecules, a unique arrangement among N-glycoprotein linkage region analogs. nih.gov This highlights that both the glycan structure and the molecular packing influence the N-glycosidic torsions. nih.gov The study of intermolecular interactions in crystals can be enhanced by tools like Hirshfeld surface analysis, which provides a visual representation of these interactions. nih.gov The analysis of these interactions is critical for understanding and designing functional crystalline materials. mdpi.comnih.gov

Table 2: Crystallographic Data for a Related Arabinopyranoside Derivative

| Compound | Methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside |

| Crystal System | Tetragonal |

| Space Group | P4(3) |

| Unit Cell Dimensions | a = 6.572(1) Å, b = 6.572(1) Å, c = 41.161(8) Å |

| Volume (V) | 1777.8(5) ų |

| Molecules per Unit Cell (Z) | 8 |

| Calculated Density (Dc) | 1.324 Mg/cm³ |

| Key Intermolecular Interactions | N-H···O and O-H···O hydrogen bonds |

| Data from a study on a related compound, as specific data for methyl α-D-arabinopyranoside was not available in the search results. researchgate.net |

Chiroptical Spectroscopy Techniques (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the stereochemistry of chiral molecules like methyl α-D-arabinopyranoside. slideshare.netslideshare.net

Both CD and ORD are sensitive to the spatial arrangement of atoms in a molecule and can therefore be used to gain insights into its conformation. nih.gov CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. slideshare.netwikipedia.org The Cotton effect, a characteristic feature in ORD and CD spectra near an absorption band, is directly related to the stereochemistry of the molecule. slideshare.net While specific CD and ORD data for methyl α-D-arabinopyranoside were not found, studies on other glycosides demonstrate the utility of these techniques. For example, ORD has been used to study the conformation of various glycosides and oligosaccharides. acs.org

A primary application of ORD and CD is the determination of the absolute configuration of chiral compounds. slideshare.nethebmu.edu.cnmgcub.ac.in By comparing the experimental CD or ORD spectrum with that of a related compound of known absolute configuration, or by applying empirical rules, the absolute stereochemistry can be assigned. mgcub.ac.inscribd.com For instance, the absolute configuration of flavonoids and their glycosides is routinely determined using CD spectroscopy. hebmu.edu.cn The combination of experimental data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide a reliable assignment of the absolute configuration. researchgate.net

Table 3: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. slideshare.net | Provides information on molecular conformation and is used for assigning absolute configuration. nih.govhebmu.edu.cn |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of optical rotation as a function of the wavelength of light. slideshare.netwikipedia.org | Can be used to determine the absolute configuration of chiral molecules and analyze their stereochemistry. slideshare.net |

Conformational Analysis and Stereochemical Principles of Methyl α D Arabinopyranoside

Preferred Conformations in Solution and Solid State

The conformational preference of methyl α-D-arabinopyranoside is primarily dictated by the puckering of its five-membered pyranose ring and the orientation of its substituents. This preference can differ between the solid state, where the molecule is locked in a crystalline lattice, and in solution, where it may exist as an equilibrium of multiple conformers.

Analysis of Pyranose Ring Puckering and Torsion Angles

The pyranose ring of methyl α-D-arabinopyranoside typically adopts one of two low-energy chair conformations, designated as ⁴C₁ (where carbon-4 is above and carbon-1 is below the plane of the ring) and ¹C₄ (where carbon-1 is above and carbon-4 is below the plane). For the D-isomer, the α-anomeric configuration places the methoxy (B1213986) group at the C-1 position in an axial orientation in the ⁴C₁ chair, while the hydroxyl groups at C-2, C-3, and C-4 are positioned as axial, equatorial, and axial, respectively. Conversely, in the ¹C₄ conformation, the methoxy group is equatorial, and the hydroxyls adopt equatorial, axial, and equatorial orientations.

Studies on the corresponding L-enantiomer, methyl α-L-arabinopyranoside, have shown that the equilibrium between these two chair forms is highly sensitive to the environment. rsc.orgpsu.edu In non-polar solvents like chloroform (B151607) (CDCl₃), the molecule predominantly adopts the ¹C₄ conformation. rsc.orgpsu.edu This preference is largely driven by the anomeric effect, a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C-1). wikipedia.org However, in more polar, hydrogen-bond accepting solvents such as pyridine (B92270) and dioxane, the conformational equilibrium shifts significantly in favor of the ⁴C₁ conformer, indicating that solvation effects can override the intrinsic preferences dictated by the anomeric effect. rsc.orgpsu.edu

Table 1: Orientation of Substituents in Chair Conformations of Methyl α-D-Arabinopyranoside

| Substituent | ⁴C₁ Conformation | ¹C₄ Conformation |

|---|---|---|

| C1-OCH₃ | Axial | Equatorial |

| C2-OH | Axial | Equatorial |

| C3-OH | Equatorial | Axial |

| C4-OH | Axial | Equatorial |

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like methyl α-D-arabinopyranoside, offering insights that complement experimental data.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) employs classical physics to calculate the potential energy of a molecule as a function of its geometry. Specialized force fields, such as GLYCAM, have been developed to accurately model carbohydrates. nih.gov These force fields are used in Molecular Dynamics (MD) simulations, which simulate the movement of atoms and molecules over time.

MD simulations are particularly useful for studying the dynamic behavior of methyl α-D-arabinopyranoside in solution. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal the transitions between different chair conformations (e.g., ⁴C₁ ↔ ¹C₄) and predict their equilibrium populations. nih.govuu.nl Studies on related pyranosides have demonstrated that long, microsecond-scale simulations are often required to achieve a converged picture of the conformational kinetics and equilibria. nih.gov

Table 2: Summary of Computational Methods for Conformational Analysis

| Method | Application for Methyl α-D-Arabinopyranoside | Key Insights |

|---|---|---|

| Molecular Mechanics (MM) | Energy minimization of different conformers (⁴C₁, ¹C₄, rotamers). | Provides static, relative energy rankings of conformations. |

| Molecular Dynamics (MD) | Simulation of conformational changes over time in a solvent. mdpi.com | Reveals dynamic equilibria, transition pathways, and solvent effects on conformation. nih.govuu.nl |

| Quantum Chemistry (DFT) | Calculation of high-accuracy conformational energies and electronic properties. | Elucidates the electronic origin of the anomeric effect and provides precise energy differences between conformers. nih.gov |

Quantum Chemical Calculations (DFT) for Conformational Landscapes and Anomeric Effect

Quantum chemical methods, especially Density Functional Theory (DFT), offer a higher level of accuracy for calculating molecular energies and electronic structures. nih.gov DFT is instrumental in dissecting the anomeric effect, which is central to the conformational behavior of methyl α-D-arabinopyranoside.

Influence of Substituents and Solvent on Conformation

The delicate balance of forces that determines the conformation of methyl α-D-arabinopyranoside can be significantly altered by changes to its chemical structure or its surrounding environment.

Influence of Solvent: As established by NMR studies on the L-enantiomer, the polarity and hydrogen-bonding capability of the solvent play a crucial role. rsc.orgpsu.edu In non-polar media, intramolecular forces like the anomeric effect dominate, favoring the ¹C₄ chair. rsc.org However, polar solvents can stabilize conformations with a greater number of equatorial hydroxyl groups, which are more accessible for solvation. Furthermore, specific interactions, such as hydrogen bonding between the solvent (e.g., pyridine) and the sugar's hydroxyl groups, can disrupt intramolecular hydrogen bonds and shift the equilibrium towards the ⁴C₁ form. psu.edu The anomeric effect itself is known to weaken as solvent polarity increases because the solvent can mitigate the dipole-dipole repulsion that destabilizes the equatorial anomer. dypvp.edu.in

Influence of Substituents: Chemical modification of the hydroxyl groups also has a profound impact. Experimental work on 2-substituted methyl α-L-arabinopyranosides demonstrates that the introduction of substituents (like benzoyl groups) alters the steric and electronic properties of the molecule, thereby shifting the ¹C₄/⁴C₁ equilibrium. rsc.orgpsu.edu The magnitude and direction of this shift depend on both the nature of the substituent and its location on the pyranose ring. For example, in CDCl₃, a 2-O-benzoyl substituent on methyl α-L-arabinopyranoside maintains the preference for the ¹C₄ conformer, driven by the anomeric effect and favorable electrostatic interactions. rsc.org These findings highlight the cooperative or competitive interplay between substituent effects, the anomeric effect, and solvent interactions in defining the final conformational preference.

Conformational Dynamics and Energy Barriers of Interconversion

The primary conformational equilibrium for methyl α-D-arabinopyranoside is between the two chair forms, the ⁴C₁ and ¹C₄ conformations. In the ⁴C₁ conformation, the anomeric methoxy group is in an axial orientation, while in the ¹C₄ conformation, it occupies an equatorial position. The relative stability of these two chair forms is largely governed by the anomeric effect. nih.govpsu.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial rather than the sterically less hindered equatorial position. nih.govpsu.edu This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the C1-O1 bond. nih.gov

For methyl α-D-arabinopyranoside, the anomeric effect favors the ⁴C₁ conformation where the methoxy group is axial. However, this is counteracted by steric repulsion between the axial methoxy group and the other axial hydrogen atoms on the ring. The equilibrium between the ⁴C₁ and ¹C₄ conformers is also significantly influenced by the solvent. rsc.org Polar solvents can diminish the anomeric effect, thereby shifting the equilibrium towards the ¹C₄ conformation to a greater extent than in nonpolar solvents. nih.gov Experimental studies on the corresponding L-enantiomer, methyl α-L-arabinopyranoside, have shown that the ⁴C₁ conformer is generally favored, except in cases with specific substitutions that can alter the balance of these intramolecular forces. acs.orgnih.gov

The interconversion between the ⁴C₁ and ¹C₄ chair conformations does not occur directly. It proceeds through a series of higher-energy transition states and intermediates, including several boat and skew-boat (or twist-boat) conformations. The pathway of interconversion can be visualized on a potential energy surface. The transition from a chair conformation first involves a distortion to a half-chair or a skew-boat conformation, which represents an energy maximum on the pathway to the inverted chair.

Computational studies on related furanoside systems, such as methyl α-D-arabinofuranoside, have identified multiple envelope and twist conformers on the potential energy surface, with energy barriers to pseudorotation. acs.org Although furanosides have different conformational pathways than pyranosides, these studies highlight the complexity of the conformational landscape.

The following table provides a hypothetical representation of the relative energies and energy barriers for the interconversion of methyl α-D-arabinopyranoside, based on general values for pyranoside systems. It is important to note that these are estimated values and have not been specifically determined for this molecule.

| Conformation / Transition State | Relative Energy (kcal/mol) | Description |

| ⁴C₁ (Chair) | 0 | Most stable conformer, axial OMe |

| ¹C₄ (Chair) | 0.5 - 2.0 | Less stable chair conformer, equatorial OMe |

| Skew-Boat (e.g., ²S₀, ⁰S₂) | 5 - 7 | Intermediate conformations in the interconversion pathway |

| Boat (e.g., B,₃, ³B₀) | 6 - 8 | Higher energy intermediate conformations |

| Half-Chair (e.g., ⁰H₅) | 10 - 12 | Transition state for chair-to-skew-boat conversion |

Table 1. Postulated relative energies for the major conformers and transition states of methyl α-D-arabinopyranoside during ring interconversion. These values are illustrative and based on data for analogous pyranoside systems.

The actual energy barriers for the interconversion of methyl α-D-arabinopyranoside would be influenced by factors such as the solvent environment and temperature. Advanced computational techniques, such as ab initio molecular dynamics simulations, would be required to accurately map the free energy landscape and determine the precise energy barriers for the conformational transitions of this specific molecule.

Biochemical Roles and Molecular Interactions of Methyl α D Arabinopyranoside and Its Derivatives

Enzymatic Transformations and Glycosidase Specificity

The enzymatic processing of methyl α-D-arabinopyranoside and related structures is a highly specific process mediated by a distinct class of enzymes known as glycoside hydrolases (GHs). These enzymes play a crucial role in the breakdown and modification of complex carbohydrates containing arabinose.

Substrate Recognition and Binding by Arabinopyranosidases and Related Enzymes

Arabinopyranosidases and related enzymes exhibit remarkable specificity in recognizing and binding their substrates. This specificity is dictated by the three-dimensional structure of the enzyme's active site, which forms a pocket precisely shaped to accommodate the arabinopyranoside ring.

Key to this recognition is the differentiation between various sugar epimers and anomers. For instance, a β-L-arabinopyranosidase from Streptomyces avermitilis, classified under the Glycoside Hydrolase family 27 (GH27), demonstrates significantly higher activity towards p-nitrophenyl-β-L-arabinopyranoside compared to its galactose equivalent, p-nitrophenyl-α-D-galactopyranoside. researchgate.net Structural analysis revealed that a single amino acid substitution—aspartic acid to glutamic acid—in the catalytic pocket is critical for this substrate preference. researchgate.net This change alters the space available for the sugar's C-5 substituent, accommodating the hydrogen of L-arabinose while clashing with the larger hydroxymethyl group of D-galactose. researchgate.net

Similarly, studies on other glycosidases that act on arabinose-containing substrates, such as α-L-arabinofuranosidases, have shown that specific amino acid residues are crucial for binding. Site-directed mutagenesis of an α-L-arabinofuranosidase (TtAbf62) identified several key residues (E88, D38, D63, D111, D265, and D289) essential for catalytic activity and substrate interaction. nih.gov In another example, a comparative study of a 3-O-β-L-arabinopyranosyl-α-L-arabinofuranosidase (AAfase) and a related enzyme (GAfase) highlighted differences in amino acid residues like Tyr126/Tyr129 and Trp124/Trp127, which have different orientations within the substrate-binding pocket, likely contributing to their distinct specificities. oaepublish.com

The table below summarizes key enzymes and their substrate specificity determinants.

| Enzyme | Family | Source Organism | Key Findings on Specificity | Citations |

| β-L-Arabinopyranosidase | GH27 | Streptomyces avermitilis | A single Asp to Glu substitution in the catalytic pocket confers specificity for L-arabinopyranoside over D-galactopyranoside. | researchgate.net |

| 3-O-β-L-arabinopyranosyl-α-L-arabinofuranosidase | GH39 | Bifidobacterium pseudocatenulatum | Differences in the orientation of key aromatic residues (Tyr, Trp) in the binding pocket compared to related enzymes determine substrate preference. | oaepublish.com |

| α-L-Arabinofuranosidase (TtAbf62) | GH62 | Thermotoga thermarum | Site-directed mutagenesis confirmed multiple acidic residues are critical for substrate binding and catalysis. | nih.gov |

Mechanistic Investigations of Enzymatic Hydrolysis and Transglycosylation

The enzymatic cleavage of the glycosidic bond in methyl α-D-arabinopyranoside is primarily achieved through hydrolysis. This reaction is catalyzed by retaining glycoside hydrolases, which employ a double-displacement mechanism. lu.se This process involves two key catalytic residues, typically carboxylates (Asp or Glu), acting as a nucleophile and an acid/base catalyst. The reaction proceeds via a glycosyl-enzyme intermediate, which is subsequently attacked by a water molecule, resulting in the net retention of the anomeric stereochemistry. lu.se

The efficiency of this hydrolysis can be greatly enhanced by the synergistic action of multiple enzymes. For the complete breakdown of complex polysaccharides like arabinoxylan, α-L-arabinofuranosidases work in concert with other hemicellulases to remove arabinose side chains, making the main xylan (B1165943) backbone more accessible to xylanases. researchgate.net

Beyond hydrolysis, some retaining glycosidases can catalyze transglycosylation reactions. lu.se In this process, instead of water, another nucleophile (an acceptor molecule, such as another sugar or an alcohol) attacks the glycosyl-enzyme intermediate. lu.se This results in the formation of a new glycosidic bond, effectively transferring the arabinopyranosyl moiety to the acceptor molecule. lu.seresearchgate.net This capacity has been explored for the synthesis of novel glycosides. For example, a 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. has been shown to transfer its rutinosyl moiety to various phenolic acceptors, demonstrating the potential of transglycosylation for creating new glycoconjugates. researchgate.netnih.gov While this example involves a different disaccharide, the underlying principle is applicable to arabinopyranosidases that operate via a retaining mechanism.

Design and Synthesis of Arabinopyranoside-Based Enzyme Inhibitors

The development of specific enzyme inhibitors is a powerful tool for studying enzyme function and has potential therapeutic applications. For arabinopyranosidases and related enzymes, mechanism-based inhibitors are particularly effective. These molecules are designed to mimic the natural substrate and form a stable covalent bond with the enzyme's catalytic nucleophile, leading to irreversible inactivation. nih.gov

A prominent strategy involves the synthesis of cyclophellitol (B163102) derivatives and other molecules with strained rings, such as aziridines. nih.govnih.govacs.org These compounds are designed to resemble the transition state of the glycosidic bond cleavage. For instance, α-L-arabinofuranose-configured inhibitors have been rationally designed and synthesized. nih.govacs.org The design process often involves computational analysis of the conformational free energy landscapes to ensure the inhibitor accurately mimics the natural substrate. nih.gov

The synthetic routes to these inhibitors can be complex. One approach started from commercial methyl α-D-galactopyranoside to produce an α-L-arabinofuranose-configured cyclopentene (B43876) over nine steps. acs.org Another successful route for creating covalent inhibitors involved the preparation of β-D-arabinofuranosyl and α-L-xylofuranosyl aziridines. nih.gov These inhibitors have been shown to efficiently and specifically label the catalytic nucleophiles of retaining α-L-arabinofuranosidases from GH families 51 and 54. nih.gov While much of the recent research has focused on inhibitors for arabinofuranosidases, the same design principles are applicable to creating specific inhibitors for arabinopyranosidases. nih.govnih.gov

Role in Polysaccharide Biosynthesis and Structure

Incorporation into Arabinans, Arabinogalactans, and Other Complex Carbohydrates

L-arabinose is a common constituent of plant cell wall polysaccharides, including arabinans and arabinogalactans. researchgate.net While the furanose form of arabinose is prevalent, the pyranose form is also a key structural element. researchgate.netwikipedia.org For example, larch arabinogalactan (B145846) and gum arabic contain β-L-arabinopyranoside residues. researchgate.net This is evidenced by the ability of specific enzymes, such as the β-L-arabinopyranosidase from Streptomyces avermitilis, to release L-arabinose from these complex polysaccharides. researchgate.net This enzyme was capable of removing 45% of the L-arabinose from larch arabinogalactan, confirming the presence of terminal β-L-arabinopyranosyl units. researchgate.net

Arabinogalactan proteins (AGPs) are a diverse family of proteoglycans found on the surface of plant cells that are involved in growth and development. researchgate.net The carbohydrate portions of AGPs are complex and can contain arabinopyranose. The degradation of these structures for analytical purposes relies on enzymes like β-L-arabinopyranosidases. researchgate.net Another enzyme, a 3-O-β-L-arabinopyranosyl-α-L-arabinofuranosidase, specifically targets the side chains of arabinogalactan, further highlighting the presence of arabinopyranoside linkages within these biopolymers. oaepublish.com

Glycosyltransferase Specificity in Arabinopyranoside Assembly

The biosynthesis of polysaccharides is orchestrated by a large family of enzymes known as glycosyltransferases (GTs). nih.gov These enzymes catalyze the transfer of a monosaccharide from an activated donor, such as a uridine (B1682114) diphosphate (B83284) (UDP) sugar, to an acceptor molecule. nih.govnih.gov The assembly of arabinopyranoside units into polysaccharides is governed by the high specificity of arabinosyltransferases.

The "one enzyme–one linkage" hypothesis posits that each specific glycosidic linkage is formed by a single, unique enzyme. nih.gov Plant Uridine Diphosphate-dependent Glycosyltransferases (UGTs) exhibit high specificity for their sugar donors, which is largely determined by a conserved motif in the C-terminal part of the enzyme known as the Plant Secondary Product Glycosyltransferase (PSPG) motif. nih.gov

Research into UGTs from oats has provided insight into the basis of this specificity. It was discovered that a single amino acid at the C-terminal end of the PSPG motif can determine whether the enzyme uses UDP-arabinose or UDP-glucose. An oat arabinosyltransferase (AsAAT1) possesses a histidine (His) residue in this key position, whereas its closest relative, a glucosyltransferase, has a glutamine (Gln) residue. nih.gov Swapping this single amino acid is often sufficient to change the enzyme's sugar donor preference. nih.gov This high degree of specificity ensures the precise assembly of arabinans and arabinogalactans, which is critical for their biological functions, including roles in disease resistance in plants. nih.gov

Interactions with Biological Macromolecules (e.g., Lectins, Receptors, Proteins)

The interaction of carbohydrates with biological macromolecules is a cornerstone of many physiological and pathological processes. Methyl α-D-arabinopyranoside and its derivatives, owing to their specific stereochemistry, participate in these interactions, primarily with proteins such as lectins and enzymes.

Carbohydrate-Protein Recognition Mechanisms at the Molecular Level

The recognition of carbohydrates by proteins is a highly specific process governed by a combination of non-covalent interactions. These include hydrogen bonds, van der Waals forces, hydrophobic interactions, and in the case of aromatic amino acid residues in the protein's binding site, CH-π interactions. The precise spatial arrangement of hydroxyl groups on the carbohydrate ring is critical for determining binding specificity and affinity.

Theoretical studies on the binding of various methyl glycopyranosides to lectins like concanavalin (B7782731) A have revealed that subtle differences in the sugar's stereochemistry can lead to different binding modes. For instance, while methyl α-D-glucopyranoside is predicted to bind in a single orientation, its β-anomer can adopt multiple binding modes within the same active site. nih.gov This highlights the importance of the anomeric configuration (α or β) in dictating the interaction. The increased activity of the α-anomer in some cases is attributed to the formation of more favorable hydrogen bonds and hydrophobic interactions. nih.gov

The conformation of the pyranose ring itself is also a key determinant in protein recognition. Experimental NMR studies on methyl α-L-arabinopyranosides have shown that the equilibrium between different chair conformations (e.g., ¹C₄ and ⁴C₁) in solution is influenced by the solvent and the nature of substituents on the sugar ring. rsc.org Electrostatic interactions and the anomeric effect can favor a particular conformation, which in turn affects how the molecule presents its hydroxyl groups for interaction with a protein binding site. rsc.org This interplay of intramolecular and stereoelectronic effects ultimately dictates the conformational preference of the arabinopyranoside in solution, a crucial factor for its recognition by a biological macromolecule.

The binding of lectins to their carbohydrate ligands can exhibit a low affinity for the monovalent sugar but achieve high avidity through multivalent interactions, where multiple binding sites on the lectin engage with multiple carbohydrate epitopes. nih.gov This is a common principle in carbohydrate-protein recognition, allowing for strong and specific biological effects despite weak individual interactions.

Design of Arabinopyranoside-Based Ligands for Specific Protein Targets

The principles of carbohydrate-protein recognition are being harnessed to design and synthesize novel arabinopyranoside-based ligands that can target specific proteins with high affinity and selectivity. This is a burgeoning area in medicinal chemistry and chemical biology, with applications in the development of new therapeutics and biological probes.

One strategy involves the synthesis of derivatives where the arabinopyranoside scaffold is linked to other chemical moieties to enhance binding or introduce new functionalities. For example, N- and S-α-L-arabinopyranosyl-1,2,4-triazoles have been synthesized through the arabinosylation of 4-amino- and 4-arylideneamino-5-(pyridin-3-yl)-2,4-dihydro- acs.orgnih.govmdpi.com-triazole-3-thiones. nih.gov These arabinopyranoside derivatives have been shown to possess antimicrobial properties, demonstrating that the sugar moiety can be used to deliver a pharmacologically active group to a biological target. nih.gov

Another approach is the rational design of mechanism-based inhibitors for enzymes that process arabinose-containing substrates. Although focused on the furanose form, the design of inhibitors for α-L-arabinofuranosidases provides a template for how such strategies could be applied to arabinopyranoside-recognizing proteins. acs.org This involves creating molecules that mimic the structure and stereochemistry of the natural substrate but contain a reactive group (an electrophilic trap) that forms a covalent bond with a key amino acid residue in the enzyme's active site, leading to irreversible inhibition. acs.org Such inhibitors can be further functionalized with detection tags to serve as activity-based probes for identifying and studying their target enzymes in complex biological samples. acs.org

The synthesis of such specialized ligands often requires sophisticated chemical strategies, including the use of blocking-deblocking techniques to selectively modify specific hydroxyl groups on the sugar ring. The goal is to create a molecule that not only binds with high affinity but also exhibits high selectivity for the intended protein target over other proteins, which is a significant challenge in drug design. nih.govnih.gov

Investigation of Biological Activities at a Molecular and Cellular Level

Derivatives of methyl α-D-arabinopyranoside have been investigated for a range of biological activities. Mechanistic studies at the molecular and cellular levels are beginning to unravel how these compounds exert their effects.

Mechanisms of Anti-microbial or Anti-fungal Action (if applicable to a derivative, mechanistic focus)

Certain derivatives of arabinopyranosides have demonstrated notable antimicrobial and antifungal activities. The mechanism of action often involves targeting specific microbial pathways or structures.

For instance, saponin (B1150181) derivatives of arabinopyranosyl-hederagenin, isolated from the stem bark of Polyscias fulva, have shown significant antifungal activity against a range of yeasts and dermatophytes. nih.gov Saponins (B1172615) are known to interact with cell membranes, and it is plausible that these arabinopyranoside-containing saponins disrupt the fungal cell membrane integrity, leading to cell death. The presence and structure of the sugar moieties, including the arabinopyranoside, are critical for this activity, with MIC values reported to be as low as 0.78 µg/ml for some compounds against certain fungi. nih.gov

A comparative study of regioisomeric N- and S-α-L-arabinopyranosides, specifically derivatives of 1,2,4-triazoles, revealed that the N-α-L-arabinopyranoside exhibited greater inhibitory effects against Aspergillus fumigatus, Penicillium italicum, Staphylococcus aureus, and Pseudomonas aeruginosa than its S-linked counterpart. nih.gov This suggests that the nature of the linkage of the arabinopyranoside to the heterocyclic core is crucial for its antimicrobial action. The precise molecular mechanism is not fully elucidated but likely involves the inhibition of essential microbial enzymes or disruption of cellular processes.

| Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 3-O-[α-L-rhamnopyranosyl (1–2)-α-L-arabinopyranosyl]-hederagenin | Yeasts and dermatophytes | Antifungal activity with MIC values ranging from 0.78 to 100 μg/ml. | nih.gov |

| N-α-L-arabinopyranoside derivative of 1,2,4-triazole | Aspergillus fumigatus, Penicillium italicum, Staphylococcus aureus, Pseudomonas aeruginosa | Higher inhibitory effect compared to its S-α-L-arabinopyranoside regioisomer. | nih.gov |

Immunomodulatory Effects (mechanistic studies)

Arabinose-containing polysaccharides have been shown to possess significant immunomodulatory properties. These effects are often dependent on the molecular weight and structural features of the polysaccharide.

An arabinan (B1173331) polysaccharide (SC-P50) isolated from the root of Sida cordifolia demonstrated potent immunostimulatory activity. nih.gov Mechanistic studies revealed that this high molecular weight arabinan activates RAW264.7 macrophages, leading to the production of nitric oxide. nih.gov It also significantly increased pinocytosis (a form of phagocytosis), cell proliferation, and the secretion of several cytokines, including IL-2, IL-6, TNF-α, and IL-8, in various human primary cell systems. nih.gov These actions point towards the activation of innate immune cells, a critical first step in the immune response. Further investigation into the mechanism of action is needed to fully understand the receptors and intracellular signaling pathways involved. nih.gov

Similarly, arabinoxylans, which are polysaccharides containing an arabinose-decorated xylan backbone, have been found to have immunostimulatory effects. Purified arabinoxylans from finger millet bran were shown to induce lymphocyte proliferation and macrophage activation, including phagocytosis. nih.gov These findings suggest that arabinose-containing polymers can be recognized by immune cells and can trigger a cascade of events leading to a heightened immune status.

| Cytokine | Effect | Cell System | Reference |

|---|---|---|---|

| IL-2 | Increased secretion | Human primary cell systems | nih.gov |

| IL-6 | Increased secretion | ||

| TNF-α | Increased secretion | ||

| IL-8 | Increased secretion in 10 out of 12 tested systems |

Involvement in Cellular Signaling Pathways (mechanistic focus)

Arabinose, as a component of various glycoconjugates, is involved in crucial cellular signaling pathways, particularly in plants. These pathways are fundamental for growth, development, and responses to environmental stress.

In plants, arabinose is a key component of the cell wall and is conjugated to signaling peptides. For example, the CLAVATA3 (CLV3) peptide, a critical signaling molecule in maintaining the stem cell population in the shoot apical meristem, is glycosylated with an arabino-oligosaccharide chain. This glycosylation is essential for the proper function of CLV3 as a signaling molecule. nih.gov This indicates that the arabinose moiety is directly involved in the molecular recognition and signaling cascade initiated by this peptide.

Furthermore, arabinose-containing polymers in the plant cell wall play a role in sensing and adapting to environmental stresses such as high salinity. purdue.edu The integrity of the cell wall is monitored by signaling pathways that involve receptor-like kinases at the plasma membrane. Changes in the composition or structure of arabinose-containing polysaccharides can trigger these signaling pathways, leading to adaptive responses within the cell. For instance, leucine-rich repeat extensins (LRX) proteins, which are modified with arabinose, interact with RALF peptides to transduce cell wall signals to plasma membrane-localized receptors like FERONIA, thereby inducing intracellular stress responses. purdue.edu

In the context of intercellular communication in neurodegenerative diseases like Parkinson's, alterations in signaling pathways involving growth factors and neurotrophic factors have been observed. frontiersin.org While not directly implicating methyl α-D-arabinopyranoside, the study of how glycosylation affects protein function and signaling in these pathways is an active area of research. The glial cell-derived neurotrophic factor (GDNF) signaling, for instance, is crucial for the survival of dopaminergic neurons, and its dysregulation is implicated in Parkinson's disease. frontiersin.org The glycosylation state of receptors and ligands in such pathways can profoundly influence their signaling output.

Computational and Theoretical Studies on Methyl α D Arabinopyranoside

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the fundamental properties of molecules, including methyl α-D-arabinopyranoside. These methods, rooted in quantum mechanics, provide detailed insights into electronic structure, reactivity, and spectroscopic properties, complementing experimental findings and guiding further research.

Electronic Structure, Reactivity, and Reaction Mechanism Predictions

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of methyl α-D-arabinopyranoside. These calculations can map the electron density distribution within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity, as it highlights potential sites for electrophilic or nucleophilic attack. For instance, studies on similar molecules like thienopyrrole derivatives have shown that the selectivity of reactions such as acylation is heavily dependent on the electron density distribution within the molecule and its complexes. researchgate.net

Furthermore, quantum descriptors derived from these calculations can be used to predict and understand structure-activity relationships. By calculating properties related to the electronic structure, researchers can forecast the reactivity of different parts of the molecule. nih.gov This predictive capability is invaluable in designing new derivatives with desired chemical properties.

Calculations can also predict the energetics of various reaction pathways, allowing for the prediction of reaction mechanisms. By comparing the activation energies of different potential routes, chemists can determine the most likely mechanism for a given transformation. For example, calculations have been used to show how substituents on a molecule can lower the energy barrier for a reaction, thereby promoting a specific pathway. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. This is particularly useful for complex molecules where spectral assignment can be challenging.

NMR Chemical Shifts: Theoretical calculations can provide valuable predictions of 1H and 13C NMR chemical shifts. While experimental data for methyl α-D-arabinopyranoside itself is available, computational methods allow for a deeper understanding of the factors influencing these shifts, such as conformational changes and solvent effects. For instance, experimental NMR studies on methyl α-L-arabinopyranosides have demonstrated that the equilibrium between different conformers is influenced by the solvent. rsc.org Theoretical analyses can help to explain these experimental observations by considering intramolecular and stereoelectronic solvent effects. rsc.org

Vibrational Frequencies: Similarly, quantum chemical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of methyl α-D-arabinopyranoside. These predictions aid in the assignment of experimental spectral bands to specific molecular vibrations, providing a more complete picture of the molecule's dynamic behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of methyl α-D-arabinopyranoside, complementing the static picture offered by quantum chemical calculations. These simulations can model the interactions of the molecule with its environment, such as solvents or biological receptors, over time.

Ligand-Receptor Binding Simulations with Glycosides

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between ligands, such as glycosides, and their protein receptors. nih.gov These simulations can provide detailed, atomistic insights into the binding process, which is often difficult to observe experimentally. nih.gov By simulating the dynamic behavior of the ligand and receptor, researchers can identify key interactions, predict binding affinities, and understand the conformational changes that occur upon binding. rsc.orgresearchgate.net

For example, MD simulations have been used to study the binding of various glycosides to their target proteins, revealing stable conformations and binding patterns. researchgate.netajchem-a.com These simulations can also help to understand the role of specific ions and surrounding molecules in the binding process. nih.gov The insights gained from these simulations are crucial for the rational design of new drugs and understanding biological processes involving carbohydrate recognition. mdpi.com

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of methyl α-D-arabinopyranoside can be significantly influenced by the surrounding solvent. Molecular dynamics simulations can explicitly model the interactions between the solute and solvent molecules, providing a detailed understanding of these effects.

Studies on similar arabinopyranosides have shown that the conformational equilibrium can be shifted by changing the solvent. rsc.org For instance, in less polar solvents, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In more polar, hydrogen-bond-accepting solvents like pyridine (B92270), these intramolecular interactions can be disrupted, leading to a shift in the conformational preference. rsc.org MD simulations can help to rationalize these experimental findings by providing a dynamic picture of the solute-solvent interactions.

Development and Refinement of Force Fields for Arabinopyranosides

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. ethz.ch A force field is a set of parameters that define the potential energy of a system of atoms. Developing accurate force fields for carbohydrates like arabinopyranosides is a challenging but crucial task.